(Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.455. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research on related chemical structures such as benzofurans and oxiranes focuses on the synthesis and characterization of novel compounds. For example, studies have reported the synthesis of oxiranes, a class of epoxy compounds, through the reaction of carbenes with cyclic ketones, demonstrating the versatility of these methods in generating structurally diverse compounds with potential applications in materials science and synthetic chemistry (Dawid et al., 2001); (Dawid & Warkentin, 2003).
Molecular Docking and Anti-microbial Evaluation
The synthesis and characterization of compounds with benzofuran and oxirane units have been linked to antimicrobial activity. For instance, studies involving the synthesis of benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates revealed their potential in antimicrobial applications. This underscores the relevance of such chemical structures in developing new antimicrobial agents, highlighting the importance of structural modification and characterization in medicinal chemistry (Spoorthy et al., 2021).
Photochemical and Catalytic Applications
Research into oxiranes and related structures has extended into photochemistry and catalysis, areas critical for the development of new materials and chemical processes. Studies on the reactions of carbenes with enols and the synthesis of new catalytic compounds demonstrate the broad applicability of these chemical structures in creating efficient catalytic systems and understanding fundamental reaction mechanisms (Couture et al., 1997); (Shafir & Arnold, 2003).
Oxidative Modifications and Protecting Group Strategies
Studies have also explored the oxidative modification of related compounds and the development of new protecting group strategies. These research efforts are crucial for the advancement of organic synthesis, providing tools for the selective modification of complex molecules and the synthesis of new compounds with potential applications in various scientific fields (Kim & Misco, 1985).
Properties
IUPAC Name |
benzyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-29-21-10-6-9-18(26(21)30-2)13-23-25(28)20-12-11-19(14-22(20)33-23)31-16-24(27)32-15-17-7-4-3-5-8-17/h3-14H,15-16H2,1-2H3/b23-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHAPRINZWFXOG-QRVIBDJDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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